G-protein coupled receptors: It may bind to various G-protein coupled receptors, including those involved in dopaminergic, serotonergic, and adrenergic signaling. [, , ]
Physical and Chemical Properties Analysis
Appearance: It is likely a solid at room temperature, potentially with a crystalline or powder-like form. []
Solubility: It is expected to be soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide, with limited solubility in water. []
Applications
Aromatase inhibitors: [] These compounds are used in the treatment of hormone-dependent cancers, such as breast cancer.
Bradykinin B1 receptor antagonists: [, ] These compounds have potential as anti-inflammatory and analgesic drugs for the treatment of chronic pain and inflammatory diseases.
Metabotropic glutamate receptor modulators: [, , , ] These compounds have potential for the treatment of various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia.
PDE-5 inhibitors: [] These compounds are used for the treatment of erectile dysfunction and pulmonary hypertension.
Compound Description: This compound is the title compound of the paper and is described as having a planar 1,3-benzodioxole ring system with a nitro group oriented at a dihedral angle of 15.4° with respect to the ring. [] The paper focuses on the crystal structure of the compound, noting that molecules are linked into chains by C-H⋯O hydrogen bonds and weak aromatic π–π stacking. []
Relevance: This compound shares the core 6-nitro-1,3-benzodioxole moiety with N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2-phenylethanamine. The difference lies in the substituent at the 5-position of the benzodioxole ring, where the related compound has a methyl (E)-2-cyano-3-acrylate group instead of a methylamine connected to a phenylethane. Both compounds illustrate the versatility of the 6-nitro-1,3-benzodioxole scaffold for constructing diverse chemical structures.
6-[(4-Fluorophenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol and 6-[(4-Methoxyphenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol
Compound Description: These two compounds are potent aromatase inhibitors. [] They are described as having a "propeller shape" and displaying molecular flexibility. [] Docking studies suggest their inhibitory potency stems from hydrophobic interactions, heme Fe coordination, and hydrogen bonding within the aromatase substrate. []
Compound Description: SSR240612 is a potent and orally active non-peptide bradykinin B1 receptor antagonist. [, ] It effectively inhibits the binding of [3H]Lys0-des-Arg9-BK to the B1 receptor in human fibroblast MRC5 and recombinant human B1 receptors. [] SSR240612 also demonstrates antagonistic properties in vivo, reducing edema and hyperalgesia in various animal models. [, ]
Relevance: SSR240612 contains a 1,3-benzodioxol-5-yl group within its complex structure. While N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2-phenylethanamine has a nitro group at the 6-position, SSR240612 lacks this nitro group and features a different substitution pattern. Nevertheless, the presence of the 1,3-benzodioxol moiety highlights its recurring role as a building block in diverse biologically active compounds. ,
Compound Description: This compound is an investigational corrector for cystic fibrosis caused by the ΔF508 mutation in cystic fibrosis transmembrane conductance regulator (CFTR). [] It aims to improve the cellular processing of ΔF508-CFTR. []
Compound Description: This compound is another investigational corrector for cystic fibrosis caused by the ΔF508 mutation in CFTR. [] It also aims to improve the cellular processing of ΔF508-CFTR. []
Compound Description: Butylone is a synthetic cathinone temporarily classified as a Schedule I substance under the Controlled Substances Act. [] It is structurally similar to other cathinones like mephedrone and has potential for abuse. []
Relevance: Butylone shares the 1,3-benzodioxol-5-yl substructure with N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2-phenylethanamine. While the target compound has a nitro group and a methylphenylethanamine substituent, butylone lacks the nitro group and has a methylaminobutanone group at the 5-position. This comparison showcases the recurring use of 1,3-benzodioxol in designing compounds with psychoactive properties.
Compound Description: M30 is a key metabolite of venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor used in treating hematologic malignancies. [] It is generated through the nitro reduction of venetoclax, likely by gut bacteria. [] M30 constitutes 13% of the administered dose recovered in feces. []
Relevance: Although M30 does not directly contain a 1,3-benzodioxole group, it is relevant to N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2-phenylethanamine because it is a metabolite of venetoclax, which contains a structurally similar 2,2-difluoro-1,3-benzodioxol-5-yl group. This link highlights the metabolic transformations that can occur with benzodioxole-containing drugs and the potential for generating diverse metabolites with different biological activities.
Compound Description: CPPHA is a positive allosteric modulator (PAM) for both metabotropic glutamate receptor 1 (mGluR1) and mGluR5. [, ] Unlike other PAMs that interact with the MPEP binding site, CPPHA acts through a novel allosteric site on both receptors. [, ]
Relevance: Although CPPHA doesn't directly share the 1,3-benzodioxole structure with N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2-phenylethanamine, it provides an interesting point of comparison within the context of mGluR modulation. While some benzodioxole-containing compounds (CDPPB analogs) act as PAMs by interacting with the MPEP site on mGluR5, [, ] CPPHA demonstrates a distinct mechanism of action. This highlights the diversity of chemical structures and binding sites involved in modulating mGluR activity, even within the broader category of PAMs. ,
3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) and Analogs
Compound Description: CDPPB is a centrally active positive allosteric modulator of mGluR5. [] Studies have focused on synthesizing various analogs to understand structure-activity relationships and improve potency. [, ] Specific modifications to the benzamide moiety and phenyl rings were found to significantly affect both binding and functional activities. [] A highly potent analog, 4-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29), showed selective potentiation of mGluR5-mediated responses in midbrain neurons. []
Relevance: While these compounds are not based on the 1,3-benzodioxole structure, they are relevant to N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2-phenylethanamine because they belong to a class of mGluR5 modulators. Some CDPPB analogs have been shown to interact with the same allosteric site as the negative allosteric modulator MPEP, a compound with a benzodioxole-related structure. [] This connection highlights the shared pharmacological target of these compounds, even though their core structures differ. ,
Compound Description: G15 is a G protein–coupled estrogen receptor-1 (GPER1) antagonist. [] It effectively blocks pain-related aversion in rats when administered into the rostral anterior cingulate cortex. []
Relevance: G15 directly incorporates the 1,3-benzodioxol structure, highlighting its close structural similarity with N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2-phenylethanamine. Although G15 has a bromo substitution at the 6-position instead of a nitro group, the shared core structure points to a potential common origin or synthetic pathway.
Compound Description: G1 acts as a GPER1 agonist. [] When administered into the rostral anterior cingulate cortex, it induces conditioned place avoidance in rats without affecting mechanical or thermal sensitivity, suggesting a role in pain-related aversion. []
Relevance: Like G15, G1 also features a 1,3-benzodioxol-5-yl group within its structure, making it structurally similar to N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2-phenylethanamine. The presence of a bromo substituent at the 6-position instead of a nitro group further reinforces the potential connection between these compounds in terms of their synthesis or origin.
Compound Description: A-192621 is a selective endothelin ETB receptor antagonist. [, ] When administered to rats after balloon injury to the carotid artery, A-192621 significantly increases the neointima/media ratio, suggesting that inhibiting the ETB receptor system worsens neointimal hyperplasia. []
Relevance: A-192621 contains the 1,3-benzodioxol-5-yl group, making it structurally related to N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2-phenylethanamine. The shared 1,3-benzodioxol moiety emphasizes the diverse applications of this structural element in designing drugs that target various receptors and physiological processes. ,
6-Fluoro-3,4-methylenedioxyamphetamine
Compound Description: This compound is a fluoro analogue of 3,4-methylenedioxyamphetamine (MDA), synthesized as a potential therapeutic drug against Parkinson's disease. [] Its structural similarity to MDA suggests it could be developed for PET studies to understand MDMA metabolism. []
Relevance: This compound shares the methylenedioxyphenyl substructure (another name for 1,3-benzodioxole) with N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2-phenylethanamine. Both compounds highlight the utility of the methylenedioxyphenyl/benzodioxole scaffold in developing drugs with neurological activity, even though they target different conditions.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.